1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE
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Overview
Description
1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of aromatic rings, a tetrazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Formation of the Ethanone Backbone: The ethanone backbone can be synthesized by reacting 4-chlorobenzaldehyde with a suitable thiol reagent to introduce the sulfanyl group.
Coupling Reaction: The final step involves coupling the tetrazole ring with the ethanone backbone under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Potential use as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE: can be compared with other compounds containing tetrazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of both a tetrazole ring and a sulfanyl group can provide distinct reactivity and binding characteristics compared to other similar compounds.
Properties
Molecular Formula |
C16H13ClN4O2S |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C16H13ClN4O2S/c1-23-14-8-6-13(7-9-14)21-16(18-19-20-21)24-10-15(22)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3 |
InChI Key |
UPZRLUMCGXZBQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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